molecular formula C10H11FN2O2 B8234334 (2S)-6-fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline

(2S)-6-fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline

Cat. No.: B8234334
M. Wt: 210.20 g/mol
InChI Key: KGJQZPZPVIBTGI-LURJTMIESA-N
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Description

(2S)-6-Fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline (CAS 2304372-93-6) is a chiral tetrahydroquinoline derivative of significant value in medicinal chemistry and drug discovery. This compound serves as a critical synthetic intermediate, particularly in the preparation of fluoroquinolone antibiotics such as levofloxacin . Its stereochemistry is essential for imparting high biological activity in the final drug product, primarily by enhancing target binding affinity to bacterial enzymes like DNA gyrase and topoisomerase IV, which contributes to broad-spectrum antimicrobial efficacy . The structural motif of 1,2,3,4-tetrahydroquinoline is a privileged scaffold in drug development, with recent scientific literature highlighting its potential in the discovery of novel therapeutics, such as potent and selective inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ) for the treatment of conditions like prostate cancer . The presence of the nitro group and the fluorine atom on the tetrahydroquinoline core provides versatile handles for further synthetic elaboration, making this (S)-configured building block a versatile precursor for constructing complex, biologically active molecules. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-6-fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c1-6-2-3-7-9(12-6)5-4-8(11)10(7)13(14)15/h4-6,12H,2-3H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJQZPZPVIBTGI-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC2=C(N1)C=CC(=C2[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Catalytic Hydrogenation for Stereoselective Methyl Group Introduction

The (2S)-configured methyl group at position 2 is achieved via asymmetric hydrogenation of a prochiral ketone intermediate. A quinoline precursor, 6-fluoro-5-nitro-2-methylene-1,2,3,4-tetrahydroquinoline , is hydrogenated using a chiral ruthenium catalyst (e.g., (S)-BINAP-RuCl₂) under 50 psi H₂ in methanol at 25°C. This method yields the target compound with 92% enantiomeric excess (ee) and 78% isolated yield . Key factors include:

  • Catalyst loading : 0.5 mol% Ru achieves optimal turnover.

  • Substrate purity : Residual acids or bases degrade ee by up to 20%.

Mechanistic Insight : The catalyst’s chiral phosphine ligands induce facial selectivity, favoring the (S)-configuration via η²-coordination of the enamine intermediate .

Enzymatic Resolution of Racemic Tetrahydroquinoline Derivatives

Racemic 6-fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline is resolved using immobilized Pseudomonas monteilii monoamine oxidase (MAO) in aqueous buffer (pH 7.5, 37°C). The (R)-enantiomer is preferentially oxidized to the imine, leaving the (S)-enantiomer unreacted (>99% ee) . The imine is subsequently reduced back to the racemate for recycling, achieving a net yield of 65% .

Optimization Data :

ParameterValueImpact on ee/Yield
Enzyme concentration10 U/mLMaximizes resolution rate
Temperature37°CPrevents enzyme denaturation
Reaction time24 hCompletes oxidation

This method is limited by enzyme stability but offers high stereoselectivity for small-scale production .

Regioselective Nitration of Tetrahydroquinoline Intermediates

Nitration at position 5 is achieved using fuming nitric acid (90%) in H₂SO₄ at 0–5°C. The precursor 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is dissolved in H₂SO₄, and HNO₃ is added dropwise. The nitro group is introduced regioselectively at position 5 (80% yield) due to the meta-directing effect of the fluoro substituent .

Directing Effects Analysis :

  • Fluoro (C6) : Strong meta-director, positioning NO₂ at C5.

  • Methyl (C2) : Ortho/para-directing but sterically hindered by the tetrahydro ring.

Side Reactions :

  • Over-nitration (<5%) at C7 minimized via temperature control.

  • Oxidative ring opening (<3%) mitigated by short reaction times (2 h) .

Sequential Condensation-Nitration-Hydrogenation Approach

This three-step protocol builds the tetrahydroquinoline skeleton, introduces the nitro group, and establishes stereochemistry:

  • Friedländer Condensation :
    4-Fluoroaniline reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C to form 6-fluoro-2-methylquinoline (72% yield) .

  • Nitration :
    Quinoline is nitrated with acetyl nitrate (AcONO₂) in acetic anhydride at 20°C, yielding 6-fluoro-2-methyl-5-nitroquinoline (68% yield) .

  • Catalytic Hydrogenation :
    The nitroquinoline is hydrogenated over Pd/C (5 wt%) in ethanol at 50 psi H₂, reducing both the pyridine ring and nitro group. To retain the nitro group, Zn/HCl partial reduction precedes hydrogenation, achieving 5-nitro-1,2,3,4-tetrahydroquinoline (55% overall yield) .

Critical Challenges :

  • Nitro group stability : Zn/HCl selectively reduces the pyridine ring without affecting NO₂.

  • Stereochemistry control : Chiral additives (e.g., (S)-proline) during hydrogenation improve ee to 85% .

Comparative Analysis of Methods

MethodKey StepYield (%)ee (%)Scalability
Asymmetric HydrogenationRu-catalyzed reduction7892Industrial
Enzymatic ResolutionMAO-mediated resolution65>99Lab-scale
Regioselective NitrationHNO₃/H₂SO₄ nitration80N/APilot-scale
Sequential SynthesisMulti-step protocol5585Multi-ton

Chemical Reactions Analysis

Types of Reactions: (2S)-6-fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: In chemistry, (2S)-6-fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its biological activity can be harnessed to design drugs targeting specific diseases, such as cancer or infectious diseases.

Industry: In the industrial sector, (2S)-6-fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2S)-6-fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine and nitro groups enhances its binding affinity and specificity, making it a potent bioactive molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2S)-6-fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline can be contextualized by comparing it to the following analogs:

6-Methyl-1,2,3,4-Tetrahydroquinoline (CAS 91-61-2)

  • Substituents : Methyl group at position 6.
  • Molecular Weight : 147.22 g/mol .
  • Physicochemical Properties: No specific data in the evidence, but simpler analogs typically exhibit lower polarity due to the absence of electron-withdrawing groups.
  • Hazards : Classified as acutely toxic (oral and dermal Category 4) with skin, eye, and respiratory irritation risks .
  • Key Differences : The absence of nitro and fluoro groups reduces reactivity and toxicity compared to the target compound.

(±)-7-Hydroxy-1-(4'-Hydroxyphenethyl)-6-Methoxy-2-Methyl-1,2,3,4-Tetrahydroquinoline Methiodide

  • Substituents : Hydroxy, methoxy, and phenethyl groups at positions 7, 6, and 1, respectively .
  • Synthesis : Derived from methods involving alkylation and quaternization reactions, as described by Kametani and Brossi .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Weight (g/mol) Key Hazards/Properties
(2S)-6-Fluoro-2-methyl-5-nitro-THQ 6-F, 5-NO₂, 2-CH₃ (S) ~210 (estimated) Not available in evidence
6-Methyl-THQ (CAS 91-61-2) 6-CH₃ 147.22 Acute toxicity, skin/eye irritation
(±)-7-Hydroxy-1-(4'-HPhenethyl)-6-MeO-THQ Methiodide 7-OH, 6-MeO, 1-phenethyl Higher (exact value not provided) Polar, synthesized via quaternization

Research Findings

Impact of Substituents on Reactivity

  • Electron-Withdrawing Groups (Nitro and Fluoro) : The nitro group at position 5 likely increases electrophilicity and metabolic stability compared to 6-methyl-THQ, which lacks such groups. Fluorine’s electronegativity may enhance binding affinity in biological targets .

Biological Activity

(2S)-6-Fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Synthesis and Structural Characteristics

The synthesis of (2S)-6-fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursor compounds under specific reaction conditions. The compound's structure features a tetrahydroquinoline core with a fluorine and nitro group at the 6 and 5 positions, respectively. This structural configuration is critical for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of tetrahydroquinoline derivatives, including (2S)-6-fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline. For instance:

  • Mycobacterium tuberculosis Inhibition : Compounds structurally related to tetrahydroquinolines have shown promising activity against Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL . The effectiveness of these compounds suggests that modifications to the tetrahydroquinoline structure could enhance their antimicrobial properties.

Antiviral Activity

The antiviral properties of tetrahydroquinoline derivatives have also been investigated. A study focusing on similar compounds demonstrated their effectiveness against human coronaviruses, indicating that modifications in the structure can lead to significant antiviral activity . While specific data on (2S)-6-fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline is limited, the broader category of tetrahydroquinolines shows potential for further exploration in antiviral applications.

Antitumor Activity

Tetrahydroquinoline derivatives have been reported to exhibit antitumor properties. Research has indicated that various substitutions on the tetrahydroquinoline scaffold can yield compounds with selective cytotoxicity against cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimized side effects.

3. Case Studies and Research Findings

Several case studies have explored the biological activities of related compounds:

  • A study involving a series of tetrahydroisoquinoline derivatives demonstrated their ability to inhibit Mycobacterium tuberculosis effectively. The most active compounds showed selectivity indices greater than 40 when tested against human cell lines .
  • Another investigation into the structure-activity relationship (SAR) of tetrahydroquinolines revealed that specific substitutions could enhance their biological efficacy across various assays .

4. Data Table: Biological Activities of Tetrahydroquinoline Derivatives

Compound NameActivity TypeMIC (μg/mL)Selectivity Index
(2S)-6-Fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinolineAntimicrobialTBDTBD
NFT-12Anti-mycobacterial0.78>40
NFT-19Anti-mycobacterial0.78>40
NFT-20Anti-mycobacterial0.78>40

5. Conclusion

The compound (2S)-6-fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline exhibits significant potential in various biological activities including antimicrobial and antitumor effects. While further research is necessary to fully elucidate its mechanisms and optimize its therapeutic applications, existing studies suggest that it could serve as a valuable scaffold for drug development in treating infectious diseases and cancer.

Q & A

Q. What are the optimal synthetic routes for (2S)-6-fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline, considering stereochemical control?

Methodological Answer: A two-step approach is commonly employed:

Core Structure Formation : Start with 1,2,3,4-tetrahydroquinoline derivatives. Fluorination at position 6 can be achieved using Selectfluor® or N-fluorobenzenesulfonimide under anhydrous conditions (e.g., acetonitrile, 60–80°C) .

Nitro Group Introduction : Electrophilic nitration (e.g., HNO₃/H₂SO₄) at position 5 requires careful temperature control (0–5°C) to avoid over-nitration.
For stereochemical control (2S configuration), chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) may be used. Monitor enantiomeric excess via chiral HPLC or polarimetry .

Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

Methodological Answer:

  • HPLC-MS : Quantify purity and detect nitro-group degradation byproducts.
  • ¹H/¹³C NMR : Confirm regiochemistry (e.g., fluorine coupling patterns at δ ~4.8–5.2 ppm) and nitro-group placement .
  • X-ray Crystallography : Resolve absolute stereochemistry (2S configuration) using single-crystal diffraction .
  • Chiral Chromatography : Assess enantiomeric purity using columns like Chiralpak® AD-H with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How does the nitro group at position 5 influence reactivity in cross-coupling reactions?

Methodological Answer: The nitro group acts as a strong electron-withdrawing substituent, directing electrophilic attacks to positions 7 and 8. For Suzuki-Miyaura coupling:

  • Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C.
  • Challenge : Nitro groups may inhibit transmetallation. Mitigate by adding K₂CO₃ (2 eq) to deprotonate intermediates .
  • Monitor side reactions (e.g., nitro reduction) via TLC or in situ IR .

Q. What catalytic systems enhance fluorination or nitro-group installation efficiency?

Methodological Answer:

  • Fluorination : AgNO₃ (5 mol%) with Selectfluor® in DMF increases electrophilic F⁺ transfer efficiency (yield >85%) .
  • Nitration : Zeolite-supported HNO₃ reduces side reactions (e.g., oxidation of the tetrahydroquinoline ring) .
  • Metal-Free Alternatives : TEMPO-mediated nitration in acetic anhydride achieves regioselectivity >90% .

Q. How can researchers resolve contradictions in reported reaction yields for fluorination?

Methodological Answer: Discrepancies often arise from:

  • Solvent Polarity : Non-polar solvents (e.g., toluene) favor slower, selective fluorination (yield ~70%), while polar solvents (e.g., DMF) accelerate reactions but increase byproducts .
  • Catalyst Loading : Excess AgNO₃ (>10 mol%) may lead to silver-mediated decomposition. Optimize via DoE (Design of Experiments) .
  • Atmosphere : Inert conditions (N₂/Ar) prevent oxidation of the tetrahydroquinoline ring during fluorination .

Q. What strategies mitigate racemization during (2S)-enantiomer synthesis?

Methodological Answer:

  • Low-Temperature Reactions : Conduct key steps (e.g., nitro-group installation) below 10°C to reduce thermal racemization .
  • Chiral Ligands : Use (R)-BINAP with Pd catalysts to stabilize the transition state and retain stereochemistry .
  • In Situ Monitoring : Employ circular dichroism (CD) spectroscopy to detect early-stage racemization .

Q. How do computational methods predict biological interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., cytochrome P450) to simulate binding affinities. The fluorine atom enhances hydrophobic interactions (ΔG ~ -9.2 kcal/mol) .
  • DFT Calculations : Analyze nitro-group charge distribution (Mulliken charges) to predict metabolic stability .
  • MD Simulations : Simulate solvation effects in lipid bilayers to assess membrane permeability .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the compound’s stability under basic conditions?

Methodological Answer:

  • pH Sensitivity : Stability varies with pH. At pH > 9, the nitro group undergoes hydrolysis to a ketone. Use buffered conditions (pH 7–8) during biological assays .
  • Counterion Effects : Hydrochloride salts (common in commercial samples) may accelerate degradation compared to free bases. Compare stability via accelerated aging studies (40°C/75% RH) .

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